Fosmetpantotenate, also known as RE-024, is an investigational small molecule designed as a replacement therapy for individuals with Pantothenate Kinase-Associated Neurodegeneration, a rare genetic disorder. This compound aims to address the biochemical deficiencies caused by mutations in the PANK2 gene, which is crucial for the synthesis of coenzyme A from pantothenic acid (vitamin B5). Fosmetpantotenate is engineered to cross the blood-brain barrier and restore levels of phosphopantothenic acid, thereby potentially ameliorating symptoms associated with this debilitating condition.
Fosmetpantotenate is classified as a phosphopantothenate replacement therapy. It is synthesized from naturally occurring components, including L-alanine and vitamin B5 derivatives. The compound has gained attention due to its unique ability to penetrate the central nervous system and its potential role in restoring coenzyme A levels, which are critical for various metabolic processes.
The synthesis of fosmetpantotenate involves several key steps:
The synthesis process has been documented in various studies focusing on its efficacy and mechanism of action in cellular models .
Fosmetpantotenate is a colorless oil characterized by its complex molecular structure:
The structural integrity of fosmetpantotenate is essential for its function as a prodrug that delivers phosphopantothenate to cells .
Fosmetpantotenate undergoes several biochemical reactions once administered:
The mechanism of action for fosmetpantotenate primarily revolves around its ability to restore coenzyme A levels in neuronal cells:
Fosmetpantotenate exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation for clinical use .
Fosmetpantotenate is primarily being investigated for its therapeutic potential in treating Pantothenate Kinase-Associated Neurodegeneration. Its applications include:
PKAN follows an autosomal recessive inheritance pattern, requiring biallelic mutations in the PANK2 gene located on chromosome 20p13. This gene encodes mitochondrial pantothenate kinase 2 (PANK2), a crucial regulatory enzyme in coenzyme A (CoA) biosynthesis [2] [3]. Over 100 distinct pathogenic variants have been identified in PANK2, including missense, nonsense, frameshift, and splice-site mutations, with a predominance of loss-of-function alleles [2] [8]. The global distribution of mutations shows significant heterogeneity; however, founder effects have been documented in specific populations. Notably, in the Dominican Republic, the p.Y227C (c.680A>G) variant demonstrates an exceptionally high carrier frequency of 0.8% compared to the global average of <0.01%, accounting for a substantial cluster of PKAN cases due to a founder effect estimated to have been introduced 25-35 generations ago [8].
Table 1: Spectrum and Distribution of PANK2 Mutations in PKAN
Mutation Type | Functional Consequence | Prevalence | Geographic Clusters |
---|---|---|---|
Missense (e.g., p.G521R) | Reduced enzyme activity/stability | ~60% of alleles | Worldwide |
Nonsense/Frameshift (e.g., p.T168MfsX3) | Truncated protein, complete loss of function | ~30% of alleles | Worldwide |
p.Y227C | Severely impaired catalytic function | High frequency in classical/atypical PKAN | Dominican Republic (founder effect) |
c.1594C>T | Aberrant splicing/protein truncation | Compound heterozygous with p.Y227C | Dominican Republic |
Splice-site variants | Altered mRNA processing | ~10% of alleles | Variable |
The PANK2 enzyme catalyzes the first committed step in CoA biosynthesis: the phosphorylation of pantothenate (vitamin B5) to form 4'-phosphopantothenate [2] [9]. This reaction occurs within the mitochondrial intermembrane space, positioning PANK2 as a critical regulator of intramitochondrial CoA pools [2] [4]. Pathogenic PANK2 mutations disrupt this enzymatic function, leading to:
Table 2: Key CoA-Dependent Enzymes and Pathways Affected in PKAN
Enzyme/Protein | Biological Function | Consequence of 4'-PP Deficiency | Downstream Impact |
---|---|---|---|
mtACP (mitochondrial acyl carrier protein) | Fatty acid synthesis, Lipoic acid biosynthesis | Impaired lipoylation of PDH, KGDH, BCKDH | Reduced energy production (ATP), Mitochondrial dysfunction |
ALDH1L2 (10-Formyltetrahydrofolate DH) | Mitochondrial folate metabolism | Disrupted one-carbon metabolism | Altered nucleotide/amino acid synthesis |
AASS (α-Aminoadipic semialdehyde synthase) | Lysine degradation pathway | Accumulation of potentially neurotoxic intermediates | Neuronal stress, Altered neurotransmitter synthesis? |
CoA itself | Central cofactor in >100 metabolic reactions | Global reduction in acetyl-CoA, succinyl-CoA, malonyl-CoA etc. | Impaired TCA cycle, β-oxidation, ketogenesis, acetylcholine synthesis |
PKAN manifests across a phenotypic spectrum primarily divided into classic and atypical forms, largely dictated by the severity and nature of the underlying PANK2 mutations:
A unifying pathophysiological hallmark is iron accumulation within the globus pallidus interna and substant nigra pars reticulata, visualized radiologically as the "eye-of-the-tiger" sign in most, but not all, cases (e.g., some Dominican Republic cases lack this sign despite typical symptoms) [7] [8]. Neuropathology reveals axonal spheroids (swellings) indicative of neuronal damage, gliosis, and neuronal loss within affected basal ganglia regions. The mechanistic link between CoA/4'-PP deficiency and iron dyshomeostasis involves mitochondrial dysfunction, oxidative stress from cysteine/iron-mediated radical generation, and impaired membrane lipid metabolism, culminating in neuronal death [3] [4] [7].
Table 3: Comparative Features of Classic vs. Atypical PKAN
Feature | Classic PKAN | Atypical PKAN |
---|---|---|
Age of Onset | <6 years (mean ~3.4 yrs) | >10 years (mean ~13 yrs), can extend into 3rd decade |
Disease Progression | Rapid deterioration, periods of stability | Slow, variable progression |
Initial Prominent Symptoms | Gait disturbance, Dystonia (limb/oromandibular), Falls | Speech defects (dysarthria, palilalia), Neuropsychiatric symptoms (mood, behavior), Clumsiness |
Retinopathy/Optic Atrophy | Common (>60%) | Rare |
"Eye-of-the-tiger" Sign on MRI | Highly prevalent (>95%) | Highly prevalent, though reports exist of absence in genetically confirmed cases |
Loss of Ambulation | Typically within 10-15 years of onset | Typically 15-40 years after onset |
Cognitive Impairment | Often masked by motor/speech deficits | Variable, psychiatric features often dominate |
Common Causes of Mortality | Aspiration pneumonia, Nutritional compromise, Dystonia-related complications | Complications of immobility, Aspiration |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7